
3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane: is an organosilicon compound characterized by the presence of silicon and sulfur atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane typically involves the reaction of tetramethyldisilane with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors may be employed to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or alcohols can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also employed in studying reaction mechanisms involving silicon and sulfur.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane involves its interaction with various molecular targets. The silicon and sulfur atoms in the compound can form bonds with other elements, facilitating various chemical transformations. The pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione: A compound with similar structural features but different reactivity due to the presence of oxygen atoms.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Another organosilicon compound with distinct properties and applications.
Uniqueness: 3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane is unique due to the presence of both silicon and sulfur atoms, which impart distinct chemical properties. Its ability to undergo various reactions and form stable products makes it valuable in multiple scientific and industrial applications.
Properties
CAS No. |
914096-99-4 |
|---|---|
Molecular Formula |
C9H22S2Si2 |
Molecular Weight |
250.6 g/mol |
IUPAC Name |
3,3,4,4-tetramethyl-1,6,3,4-dithiadisilonane |
InChI |
InChI=1S/C9H22S2Si2/c1-12(2)8-10-6-5-7-11-9-13(12,3)4/h5-9H2,1-4H3 |
InChI Key |
VRDJQEJFPPSXSO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CSCCCSC[Si]1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


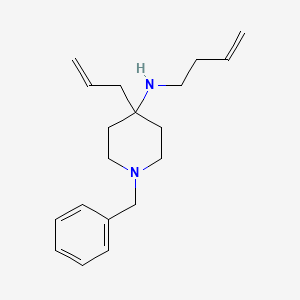
![3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane](/img/structure/B12618887.png)

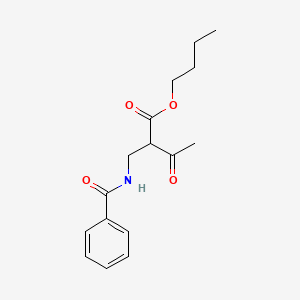
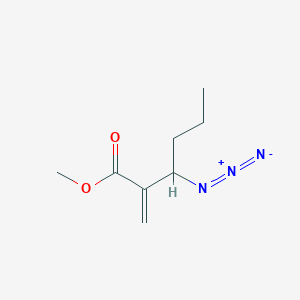
![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
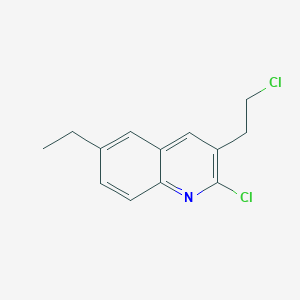
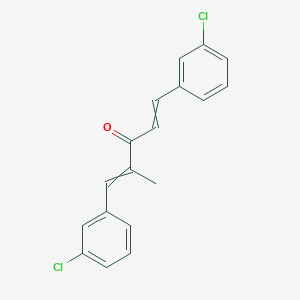
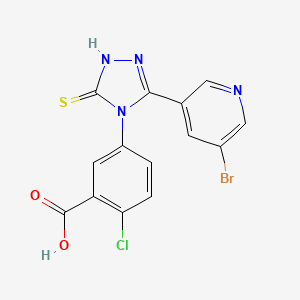
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide](/img/structure/B12618928.png)
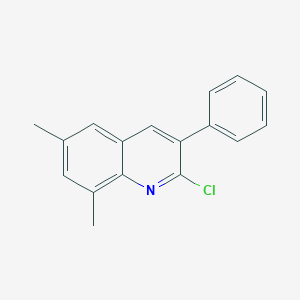
![2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B12618934.png)
![4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one](/img/structure/B12618949.png)
